4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898414-29-4
VCID: VC7112316
InChI: InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Molecular Formula: C21H26FN3O2
Molecular Weight: 371.456

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

CAS No.: 898414-29-4

Cat. No.: VC7112316

Molecular Formula: C21H26FN3O2

Molecular Weight: 371.456

* For research use only. Not for human or veterinary use.

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide - 898414-29-4

Specification

CAS No. 898414-29-4
Molecular Formula C21H26FN3O2
Molecular Weight 371.456
IUPAC Name 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Standard InChI Key LSCUZYLKNOQKIC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, reflects its three-dimensional architecture:

  • Benzamide core: A 4-fluorobenzoyl group (C7H4FNOC_7H_4FNO) forms the scaffold.

  • Ethyl bridge: A central ethyl chain links two substituents:

    • 4-Methoxyphenyl group (C7H7OC_7H_7O): Provides aromaticity and potential metabolic stability.

    • 4-Methylpiperazine (C5H11N2C_5H_{11}N_2): Introduces basicity and enhances solubility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H25FN3O3C_{21}H_{25}FN_3O_3
Molecular Weight401.45 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide, methoxy, piperazine)
LogP (Predicted)3.2 ± 0.5
SolubilityModerate in polar solvents

Note: Values inferred from structural analogs .

Synthesis and Structural Analysis

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous benzamides are typically synthesized via:

  • Amide Coupling: Reacting 4-fluorobenzoyl chloride with a preformed amine intermediate.

  • Amine Intermediate Preparation:

    • Step 1: Alkylation of 4-methoxyphenylacetonitrile with 1-methylpiperazine under basic conditions .

    • Step 2: Reduction of the nitrile to a primary amine using LiAlH4_4 or catalytic hydrogenation .

Table 2: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)
1K2_2CO3_3, DMF, 80°C 60–75
2NaBH(OAc)3_3, DCM, rt 50–65
3H2_2, 10% Pd/C, EtOH/THF 70–85

Pharmacological Profile

Receptor Affinity and Mechanism

Structural analogs suggest dual pharmacological actions:

  • Dopamine D2_2/Serotonin 5-HT1A_{1A} Modulation: Benzamide derivatives like mazapertine exhibit high affinity for D2_2 (Ki=2.1nMK_i = 2.1 \, \text{nM}) and 5-HT1A_{1A} (Ki=4.8nMK_i = 4.8 \, \text{nM}) receptors, implicating potential antipsychotic activity .

  • Kinase Inhibition: The 4-methylpiperazine moiety, as seen in ALK inhibitors (e.g., ASP3026), may confer tyrosine kinase inhibitory activity .

Table 3: Comparative Receptor Binding of Analogous Compounds

CompoundD2_2 KiK_i (nM)5-HT1A_{1A} KiK_i (nM)α1_1-Adrenergic KiK_i (nM)
Mazapertine 2.14.812.3
ASP3026
Target Compound (Inferred)1.5–5.0*3.0–6.0*10–15*

Hypothesized based on structural similarity .

Metabolic Stability and Toxicity

  • Oxidative Metabolism: The 4-methoxy group may slow hepatic clearance via cytochrome P450 (CYP2D6/3A4) .

  • hERG Inhibition Risk: Piperazine derivatives often exhibit hERG channel affinity; in silico models predict moderate risk (IC50_{50} > 1 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator